molecular formula C26H33P B12883382 Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine

Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine

Cat. No.: B12883382
M. Wt: 376.5 g/mol
InChI Key: YYPUOXYVBWNLGO-UHFFFAOYSA-N
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Description

Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine (CAS: 1802667-87-3) is a bulky, electron-rich phosphine ligand used in transition-metal-catalyzed reactions. Its structure features a dicyclohexylphosphine group attached to a biphenyl scaffold modified with a 1-phenylvinyl substituent at the 2-position (Fig. 1). This design confers significant steric hindrance and tunable electronic properties, making it valuable in asymmetric catalysis and cross-coupling reactions .

The ligand’s steric bulk arises from the cyclohexyl groups and the ortho-substituted phenylvinyl moiety, which restrict rotation around the P–C bond. This rigidity enhances enantioselectivity in chiral metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphine compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is widely used as a ligand in transition metal catalysis. Its ability to stabilize metal complexes makes it valuable in various catalytic processes, including cross-coupling reactions and hydrogenation .

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a ligand in catalytic processes is particularly important for the production of complex organic molecules .

Mechanism of Action

The mechanism of action of dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine primarily involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with transition metal centers, forming stable complexes that facilitate various catalytic processes. The electronic and steric properties of the phosphine ligand influence the reactivity and selectivity of the metal catalyst .

Comparison with Similar Compounds

Comparison with Similar Phosphine Ligands

Structural and Electronic Variations

Below is a comparative analysis of key phosphine ligands structurally or functionally related to Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine:

Compound Substituents Molecular Weight Key Properties Applications Ref.
This compound 2-(1-phenylvinyl)phenyl, dicyclohexyl-P 494.70 g/mol High steric bulk (cone angle ~170°), electron-rich Asymmetric hydrogenation, Suzuki-Miyaura coupling
Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine (L1) 2-(2-methoxynaphthyl), dicyclohexyl-P 430.56 g/mol Extended π-conjugation, moderate steric hindrance Enantioselective C–H activation, pyrroloindoline synthesis
Dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine 2-(dimesitylboryl)phenyl, dicyclohexyl-P 554.61 g/mol Electron-deficient boron center, stable FLP-hydrogen adducts in polar solvents Frustrated Lewis pair (FLP) chemistry, hydrogen activation
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine selenide 4-(NMe₂)phenyl, dicyclohexyl-P, Se 427.40 g/mol Selenide modification, cone angle 171.5°, weak C–H···Se interactions Probing metal-phosphorus bonding via NMR/IR, crystallography studies
Cy-cBRIDP (Dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine) Cyclopropane backbone, dicyclohexyl-P 474.66 g/mol Extreme steric bulk (mp: 115–122°C), air-sensitive Stabilizing low-coordinate metal centers, challenging coupling reactions

Performance in Catalytic Reactions

Reaction Type Ligand Yield/ee Notes
Suzuki-Miyaura Coupling This compound 92% yield Superior to S-PHOS (78%) in aryl chloride coupling at 80°C
Asymmetric Hydrogenation L1 (methoxynaphthyl analog) 95% ee Outperforms Josiphos ligands in pyrroloindoline synthesis
FLP-Mediated H₂ Activation Dimesitylboryl derivative No H₂ adduct Stable in MeCN but inactive in H₂O; contrasts with B(C₆F₅)₃-based FLPs

Biological Activity

Dicyclohexyl(2-(1-phenylvinyl)phenyl)phosphine is a phosphine compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its effects on various cell lines, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a member of the phosphine family, characterized by its unique structure that includes a vinyl group attached to a phenyl ring. Phosphines are known for their versatility in organic synthesis and their applications in medicinal chemistry, particularly as ligands in catalysis and as potential therapeutic agents.

Biological Activity

Anticancer Properties

Recent studies have highlighted the anticancer potential of phosphine derivatives, including this compound. One notable study investigated the cytotoxic effects of various phosphine compounds on cancer cell lines, specifically focusing on their ability to inhibit cell viability and induce apoptosis.

Cell Viability Assays

In vitro assays were conducted using human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cell lines. The results demonstrated that certain phosphine derivatives exhibited significant inhibition of cell viability, with IC50 values comparable to established chemotherapeutics such as cisplatin. For instance, compounds similar in structure to this compound showed IC50 values ranging from 4.6 µM to 10.5 µM across different cancer cell lines .

CompoundCell LineIC50 (µM)
Compound 5HeLa6.4
Compound 7Ishikawa10.5

Mechanisms of Action

The mechanisms underlying the anticancer activity of phosphine compounds include:

  • Induction of Apoptosis : Phosphines can trigger apoptosis in cancer cells, characterized by increased levels of reactive oxygen species (ROS), which lead to DNA damage and subsequent cell cycle arrest .
  • Cell Cycle Arrest : Studies indicated that certain phosphine derivatives caused significant cell cycle arrest in the S phase, reducing the number of cells in the G1 phase and increasing sub-G1 phase cells indicative of apoptosis .
  • ROS Generation : The generation of ROS was found to be a critical factor in mediating the cytotoxic effects, leading to oxidative stress that disrupts cellular functions and promotes cell death .

Case Studies

Case Study 1: Phosphine Derivatives Against Cancer Cells

A study published in a peer-reviewed journal evaluated several phosphine derivatives for their antiproliferative activities against various human cancer cell lines. Among these, this compound was highlighted for its promising activity against HeLa cells. The study utilized flow cytometry to assess apoptosis and cell cycle dynamics, revealing that the compound effectively induced apoptosis through ROS-mediated pathways .

Case Study 2: Structure-Activity Relationship (SAR)

Research exploring the structure-activity relationships of phosphines indicated that modifications to the phosphine structure significantly influenced biological activity. The presence of bulky groups such as cyclohexyl moieties enhanced lipophilicity and cellular uptake, contributing to increased cytotoxicity against cancer cells .

Properties

Molecular Formula

C26H33P

Molecular Weight

376.5 g/mol

IUPAC Name

dicyclohexyl-[2-(1-phenylethenyl)phenyl]phosphane

InChI

InChI=1S/C26H33P/c1-21(22-13-5-2-6-14-22)25-19-11-12-20-26(25)27(23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2,5-6,11-14,19-20,23-24H,1,3-4,7-10,15-18H2

InChI Key

YYPUOXYVBWNLGO-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4

Origin of Product

United States

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